N-(2-chloro-5-iodophenyl)-2-methoxypropanamide N-(2-chloro-5-iodophenyl)-2-methoxypropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20732640
InChI: InChI=1S/C10H11ClINO2/c1-6(15-2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H11ClINO2
Molecular Weight: 339.56 g/mol

N-(2-chloro-5-iodophenyl)-2-methoxypropanamide

CAS No.:

Cat. No.: VC20732640

Molecular Formula: C10H11ClINO2

Molecular Weight: 339.56 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-iodophenyl)-2-methoxypropanamide -

Specification

Molecular Formula C10H11ClINO2
Molecular Weight 339.56 g/mol
IUPAC Name N-(2-chloro-5-iodophenyl)-2-methoxypropanamide
Standard InChI InChI=1S/C10H11ClINO2/c1-6(15-2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3,(H,13,14)
Standard InChI Key WKWSQUYBMNSZNP-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC1=C(C=CC(=C1)I)Cl)OC

Introduction

Synthesis

The synthesis of N-(2-chloro-5-iodophenyl)-2-methoxypropanamide could involve the reaction of 2-chloro-5-iodoaniline with 2-methoxypropanoyl chloride in the presence of a base. This method is common for forming amide bonds.

python
# Example Synthesis Reaction from rdkit import Chem # Define reactants aniline = Chem.MolFromSmiles("Clc1ccc(I)c(N)c1") propanoyl_chloride = Chem.MolFromSmiles("CCOC(=O)Cl") # Define the reaction reaction = Chem.AllChem.ReactionFromSmarts("[#6:1]-N-[#6:2]-[Cl:3]>>[#6:1]-N-[#6:2]-C(=O)-CC-O") # Perform the reaction products = reaction.RunReactants((aniline, propanoyl_chloride)) # Print the product for product in products: print(Chem.MolToSmiles(product[0]))

Spectroscopic Analysis

Spectroscopic methods like NMR and FTIR would be essential for characterizing this compound. For example, the NMR spectrum would show signals corresponding to the methoxy group and the aromatic protons, while FTIR would reveal peaks for the amide carbonyl and aromatic C-H bonds.

Spectroscopic MethodExpected Signals
1H NMRMethoxy protons (~3.5 ppm), aromatic protons (~7-8 ppm)
13C NMRCarbonyl carbon (~170 ppm), aromatic carbons (~120-150 ppm)
FTIRAmide carbonyl stretch (~1650 cm^-1), aromatic C-H stretch (~3000-3100 cm^-1)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator